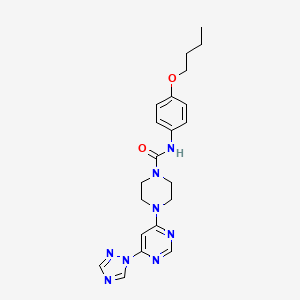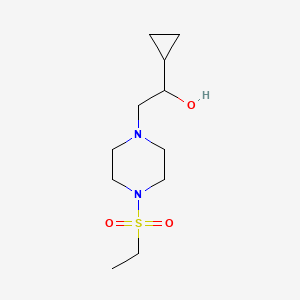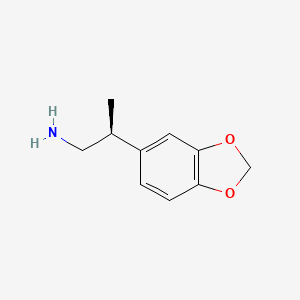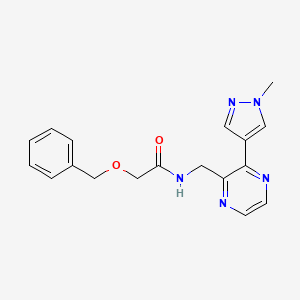
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry and various industrial processes. This compound is characterized by the presence of a pyrimidinone ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process. The key steps include the formation of the pyrimidinone ring, the introduction of the trifluoromethyl group, and the coupling of the benzamide moiety. Specific conditions such as temperature, pH, and solvent choices play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods: Industrial-scale production of this compound would require the development of efficient, cost-effective processes. This may involve continuous flow chemistry, the use of catalysts to speed up reactions, and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may yield various hydrogenated forms of the compound.
Substitution: The trifluoromethyl and benzamide groups provide sites for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Typical reagents involve sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds can be used.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Hydrogenated analogs.
Substitution: Varied substituted derivatives based on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide finds applications in various fields of scientific research:
Chemistry: It is studied for its reactivity and potential as a building block in organic synthesis.
Biology: Its biological activities, such as enzyme inhibition or receptor binding, are of interest for developing new pharmaceuticals.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of novel materials, coatings, and other functional compounds.
Wirkmechanismus
The compound's effects are mediated through its interaction with specific molecular targets and pathways. It may inhibit key enzymes or modulate receptor activity, leading to changes in cellular processes. The presence of the trifluoromethyl group and the pyrimidinone ring likely play a significant role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide can be compared with other pyrimidinone-based compounds and benzamide derivatives. Its unique combination of functional groups provides distinct chemical and biological properties. Similar Compounds Include:
4-cyclopropyl-6-oxopyrimidin-1(6H)-yl derivatives with different substituents.
Benzamide derivatives with varied trifluoromethyl positions.
Other pyrimidinone-based compounds with similar pharmacophores.
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-2-12(8-13)16(25)21-6-7-23-10-22-14(9-15(23)24)11-4-5-11/h1-3,8-11H,4-7H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAVDDSPUSSHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2730188.png)



![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2730196.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2730197.png)
![2-[2-(4-bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730198.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide](/img/structure/B2730199.png)
![2,4-dihydroxy-5,6-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2730202.png)




